![molecular formula C17H13ClN2 B14191800 1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile CAS No. 922184-66-5](/img/structure/B14191800.png)
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, a methyl group, and a carbonitrile group attached to the indole core
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, chloro, methyl, and carbonitrile groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups introduced or modified during the reaction.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways . The presence of the carbonitrile group can enhance binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Used in medicinal chemistry for its antiviral properties.
1H-Indole-3-carbaldehyde: A precursor for synthesizing various biologically active compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
922184-66-5 |
---|---|
Molekularformel |
C17H13ClN2 |
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
1-benzyl-5-chloro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-16(10-19)15-9-14(18)7-8-17(15)20(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 |
InChI-Schlüssel |
JZKISBBHEKBVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.